Cas no 18184-23-1 (methyl [(2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-3,5-bis(acetyloxy)-8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-2H,3H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate)

methyl [(2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-3,5-bis(acetyloxy)-8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-2H,3H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate structure
18184-23-1 structure
Product name:methyl [(2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-3,5-bis(acetyloxy)-8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-2H,3H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate
CAS No:18184-23-1
MF:C31H40O9
MW:556.6439
CID:1380970
PubChem ID:176969

methyl [(2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-3,5-bis(acetyloxy)-8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-2H,3H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • methyl [(2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-3,5-bis(acetyloxy)-8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-2H,3H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate
    • methyl [(2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-3,5-bis(acetyloxy)-8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-2H,3H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']di
    • 8-(Furan-3-yl)-6-(2-methoxy-2-oxoethyl)-2a,5a,6a,7-tetramethyl-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-2H,3H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-3,5-diyl diacetate
    • 2H,3H-Cyclopenta(d')naphtha(1,8-bc:2,3-b')difuran-6-acetic acid, 8alpha-(3-furyl)-2a,4,5,5a,6alpha,6a,8,9,9aalpha,10abeta,10bbeta,10calpha-dodecahydro-3alpha,5alpha-dihydroxy-2abeta,5abeta,6abeta,7-tetrametnyl-, methyl ester, diacetate
    • 18184-23-1
    • DTXSID80939480
    • Inchi: InChI=1S/C31H40O9/c1-15-19(18-8-9-36-13-18)10-20-25(15)31(6)21(11-24(34)35-7)30(5)23(39-17(3)33)12-22(38-16(2)32)29(4)14-37-26(27(29)30)28(31)40-20/h8-9,13,19-23,26-28H,10-12,14H2,1-7H3/t19-,20-,21-,22-,23+,26-,27+,28-,29-,30+,31-/m1/s1
    • InChI Key: CWXZOFAQZKSKKD-RFDWUULOSA-N
    • SMILES: CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C

Computed Properties

  • Exact Mass: 556.2673
  • Monoisotopic Mass: 556.267233
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 8
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 111

Experimental Properties

  • Density: 1.27
  • Boiling Point: 598.3°C at 760 mmHg
  • Flash Point: 315.7°C
  • Refractive Index: 1.564
  • PSA: 110.5

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk